6,7-Dihydroxyflavone 6,7-Dihydroxyflavone 6, 7-Dihydroxy-2-phenyl-4H-chromen-4-one, also known as 67-dihydroxyflavone, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). 6, 7-Dihydroxy-2-phenyl-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 38183-04-9
VCID: VC21334875
InChI: InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

6,7-Dihydroxyflavone

CAS No.: 38183-04-9

Cat. No.: VC21334875

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydroxyflavone - 38183-04-9

CAS No. 38183-04-9
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 6,7-dihydroxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H
Standard InChI Key GSAOUZGPXSGVRS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O

Chemical Properties and Structure

6,7-Dihydroxyflavone belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone with hydroxyl groups at the 6 and 7 positions. This specific configuration of hydroxyl groups contributes to its unique biological activities and physicochemical properties.

Basic Chemical Properties

As detailed in chemical databases, 6,7-Dihydroxyflavone possesses the following fundamental properties:

PropertyValue
CAS Number38183-04-9
Chemical FormulaC₁₅H₁₀O₄
Molecular Weight254.24 g/mol
IUPAC Name6,7-dihydroxy-2-phenyl-1-benzopyran-4-one
Synonyms4H-1-Benzopyran-4-one, 6,7-dihydroxy-2-phenyl-
Melting Point251-254°C

The compound features a planar structure with two hydroxyl groups positioned adjacently on the A-ring of the flavone structure, which likely contributes to its ability to interact with specific biological targets .

Structural Features

The positioning of hydroxyl groups at the 6 and 7 positions on the flavone backbone distinguishes 6,7-Dihydroxyflavone from other dihydroxyflavone derivatives. This specific structural arrangement is critical to its biological activity, particularly its antimicrobial properties. The adjacent hydroxyl groups may facilitate hydrogen bonding with biological targets, enhancing its binding affinity and specificity.

Antimicrobial Activity

The most extensively documented biological activity of 6,7-Dihydroxyflavone relates to its antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Synergistic Effects with β-lactam Antibiotics

Research demonstrates that 6,7-Dihydroxyflavone exhibits remarkable synergism with various β-lactam antibiotics against MRSA strains. While the compound itself possesses only weak intrinsic antibacterial activity, it dramatically enhances the efficacy of β-lactams against resistant bacteria .

AntibioticSusceptibility Enhancement in MRSA
Methicillin8 to 32,800-fold increase
Cephapirin8 to 32,800-fold increase
Panipenem8 to 32,800-fold increase
Cefotaxime8 to 32,800-fold increase
OxacillinFIC indices between 0.251 and 0.504 (synergistic)

This potent synergistic effect is particularly significant given the global challenge of antimicrobial resistance. The ability to restore effectiveness to previously ineffective antibiotics represents a valuable approach to addressing this crisis .

Comparison with Other Dihydroxyflavones

While 6,7-Dihydroxyflavone demonstrates significant antimicrobial properties, other dihydroxyflavone derivatives with different hydroxylation patterns exhibit distinct biological activities.

Comparative Biological Activities

CompoundPrimary Biological Activities
5,7-DihydroxyflavoneAntihypertensive effects via eNOS activation; potential for urgently lowering blood pressure
7,8-DihydroxyflavoneAnti-inflammatory effects via NF-κB and MAPK inhibition; neuroprotective effects in Parkinson's disease models and spinal cord injury; TrkB receptor agonist
6,7-DihydroxyflavoneAntimicrobial activity; synergistic effects with β-lactams against MRSA

These differences highlight how subtle changes in hydroxyl group positioning can dramatically alter the biological activity profile of flavonoid compounds, directing them toward entirely different therapeutic applications.

Structure-Activity Relationships

The distinct biological activities of these dihydroxyflavone derivatives suggest important structure-activity relationships:

  • The 6,7-dihydroxy configuration appears particularly effective for enhancing β-lactam susceptibility in resistant bacteria.

  • The 7,8-dihydroxy pattern confers neuroprotective and anti-inflammatory properties, likely through different binding interactions.

  • The 5,7-dihydroxy arrangement facilitates cardiovascular effects through interaction with endothelial nitric oxide synthase.

These observations underscore the importance of precise molecular structure in determining biological activity and highlight the potential for targeted modifications to enhance specific therapeutic properties.

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